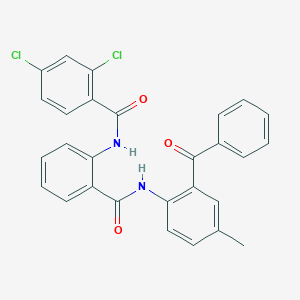
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C28H20Cl2N2O3 and its molecular weight is 503.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula : C30H24N2O5
- Molecular Weight : 492.5 g/mol
- CAS Number : 681169-76-6
The compound features a unique structure that includes a benzodioxine moiety and various aromatic substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H24N2O5 |
| Molecular Weight | 492.5 g/mol |
| CAS Number | 681169-76-6 |
Research indicates that compounds with structural similarities to this compound may act as enzyme inhibitors, particularly targeting cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter regulation and are implicated in various neurodegenerative diseases.
Inhibition Studies
In studies involving similar carbamate derivatives, it was observed that these compounds exhibited varying degrees of inhibition against AChE and BChE:
- IC50 Values : The IC50 values for AChE inhibition ranged from 1.60 to 311.0 µM, with some derivatives showing stronger inhibition than established drugs like rivastigmine and galantamine .
Table 2: Inhibition Potency of Related Compounds
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | Not specified |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Not specified | 1.60 |
Anticancer Activity
A study on similar compounds indicated potential anticancer properties attributed to their ability to induce apoptosis in cancer cells. For instance, derivatives of benzodioxine have been shown to inhibit cancer cell proliferation through multiple pathways involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Compounds structurally related to this compound have also demonstrated antimicrobial activity against various pathogens. This suggests that the compound could be further explored for its potential use in treating infections.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its interactions with biological targets:
- Enzyme Inhibition : The compound's structural features suggest it may interact with enzyme active sites, modulating their activity.
- Cell Viability Studies : Preliminary cytotoxicity assays indicate that the compound exhibits mild cytotoxicity towards HepG2 cells, suggesting a need for further optimization to enhance selectivity and efficacy.
属性
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N2O3/c1-17-11-14-25(22(15-17)26(33)18-7-3-2-4-8-18)32-28(35)21-9-5-6-10-24(21)31-27(34)20-13-12-19(29)16-23(20)30/h2-16H,1H3,(H,31,34)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXUKPTFACHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














